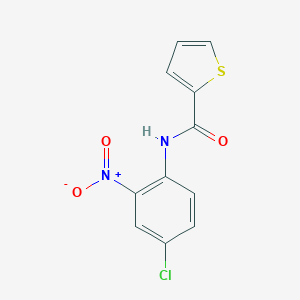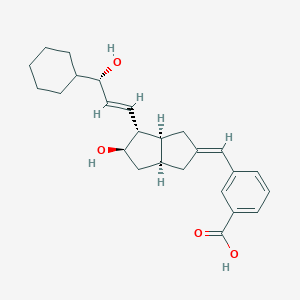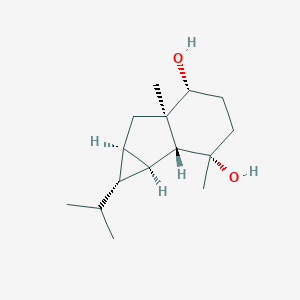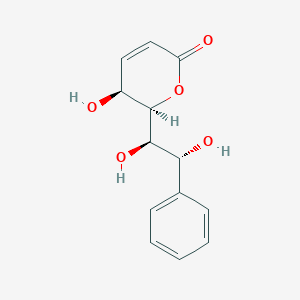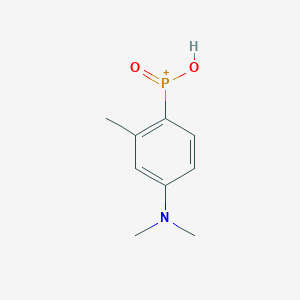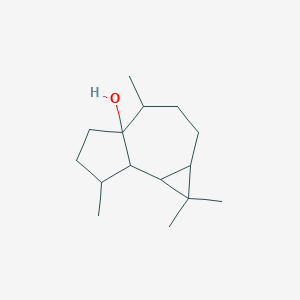
Esculentoside B
Übersicht
Beschreibung
Phytolaccoside B is a chemical compound . It is an antifungal monodesmoside triterpenoid glycoside isolated from berries of Phytolacca tetramera Hauman (Phytolaccaceae) .
Synthesis Analysis
Phytolaccoside B alters the morphology of yeasts and molds . The malformations were similar to those produced by enfumafungin, a known inhibitor of (1–>3)-beta-D-glucan synthase .Molecular Structure Analysis
Phytolaccoside B is a triterpenoid with the formula C36H56O11 . Its average mass is 664.825 and its mono-isotopic mass is 664.38226 .Physical and Chemical Properties Analysis
Phytolaccoside B is a triterpenoid with the formula C36H56O11 . Its average mass is 664.825 and its mono-isotopic mass is 664.38226 .Wissenschaftliche Forschungsanwendungen
Studien zu Entwicklungsstörungen und Neurotoxizität
Esculentoside B wurde in Studien zur Erforschung von Entwicklungsstörungen und Neurotoxizität verwendet . Es gilt als der wichtigste toxische Faktor in Phytolaccae radix, einem mehrjährigen Kraut. Die Extrakte der Pflanze haben verschiedene biologische Eigenschaften, was sie zu einem potenziellen Kandidaten für die Behandlung von Tumoren, Ödemen und Lymphstau macht . Die Hauptfaktoren, die zu seiner Toxizität beitragen, sind jedoch nicht klar .
Bewertung der Nephrotoxizität
Obwohl sich die hier referenzierte Studie auf Esculentoside A bezieht, ist es erwähnenswert, dass this compound möglicherweise ähnliche Eigenschaften aufweist . Esculentoside A, ein Triterpensaponin mit der höchsten Konzentration, das aus der Wurzel von Phytolacca acinose Roxb. isoliert wurde, wurde verwendet, um in vivo und in Nierenorganoiden Modelle für Nierenschäden zu induzieren . Dies deutet darauf hin, dass this compound möglicherweise in ähnlichen Nephrotoxizitätsstudien verwendet werden könnte.
Studien zur Lipidansammlung und oxidativem Stress
This compound könnte potenziell in Studien zur Lipidansammlung und oxidativem Stress in Hepatozyten eingesetzt werden . Obwohl die referenzierte Studie sich auf Esculentoside A bezieht, ist es plausibel, dass this compound möglicherweise ähnliche Eigenschaften aufweist .
Wirkmechanismus
Target of Action
Esculentoside B, also known as Phytolaccoside B, is a natural product derived from the roots of Phytolacca acinosa Roxb . It has been found to exhibit neurotoxic effects on zebrafish larvae, impairing their central nervous system development . It also inhibits the inflammatory response and has antifungal activity .
Mode of Action
This compound interacts with its targets in a way that it inhibits the inflammatory response and has antifungal activity . It is neurotoxic to zebrafish larvae, impairing their central nervous system development .
Biochemical Pathways
It has been suggested that it inhibits the inflammatory response through the jnk and downstream nf-κb signaling pathway in lps-triggered murine macrophage raw 2647 cells .
Pharmacokinetics
It is known that it is a natural product derived from the roots of phytolacca acinosa roxb . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the inflammatory response and the exhibition of antifungal activity . It is also neurotoxic to zebrafish larvae, impairing their central nervous system development .
Action Environment
It is known that it is a natural product derived from the roots of phytolacca acinosa roxb
Biochemische Analyse
Biochemical Properties
Esculentoside B interacts with several biomolecules, contributing to its biochemical properties. It has been suggested that it may interact with enzymes such as cholinesterase (ChE), c-Jun N-terminal kinase (JNK), and nuclear factor-kappaB (NF-κB)
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to be neurotoxic to zebrafish larvae, impairing their central nervous system development . It also inhibits inflammatory responses, which could have implications for its effects on immune cells .
Molecular Mechanism
It has been suggested that it may exert its effects through the inhibition of the JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Phytolaccoside B can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-Methoxybenzaldehyde", "2,4-Dimethoxyphenol", "Ethyl acetoacetate", "Benzyltriethylammonium chloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and 2,4-dimethoxyphenol using ethyl acetoacetate as the catalyst to form intermediate A.", "Step 2: Reduction of intermediate A using sodium hydroxide and methanol to obtain intermediate B.", "Step 3: Methylation of intermediate B using benzyltriethylammonium chloride and sodium hydroxide to form intermediate C.", "Step 4: Hydrolysis of intermediate C using hydrochloric acid to yield intermediate D.", "Step 5: Cyclization of intermediate D using diethyl ether and sodium sulfate to obtain Phytolaccoside B." ] } | |
CAS-Nummer |
60820-94-2 |
Molekularformel |
C36H56O11 |
Molekulargewicht |
664.8 g/mol |
IUPAC-Name |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21+,22-,23?,24-,25+,26-,27+,28+,31-,32+,33+,34-,35-,36+/m1/s1 |
InChI-Schlüssel |
SFZVDNKTWPZIJG-UQKHHTMJSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Aussehen |
Powder |
melting_point |
266-269°C |
Physikalische Beschreibung |
Solid |
Synonyme |
3-O-beta-D-xylopiranosyl-phytolaccagenin phytolaccoside B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for phytolaccoside B?
A1: Phytolaccoside B has demonstrated potent inhibitory activity against agrobacterial plant transformation. This activity was observed in a GUS expression bioassay using extracts from Phytolacca americana callus. [, ]
Q2: Does phytolaccoside B exhibit any antifungal properties?
A2: Yes, research suggests that phytolaccoside B possesses antifungal activity. Studies on Phytolacca tetramera Hauman, revealed that phytolaccoside B alters the morphology of yeasts and molds. It enhances the activity of chitin synthase 1, leading to increased chitin levels and fungal cell wall thickening. []
Q3: What is the mechanism of action for the antifungal activity of phytolaccoside B?
A3: Although its antifungal mechanism is not fully understood, phytolaccoside B does not appear to directly inhibit (1→3)-β-D-glucan synthase, unlike some other antifungal compounds. Instead, it seems to exert its effect by enhancing chitin synthase 1 activity. This leads to an increase in chitin production, a major component of fungal cell walls, ultimately affecting fungal morphology and potentially compromising cell wall integrity. []
Q4: What is known about the structure of phytolaccoside B?
A4: Phytolaccoside B is a triterpene glycoside. It is a monodesmoside, meaning it contains a single sugar moiety attached to the triterpene backbone. The specific structure has been elucidated through spectroscopic analyses including NMR and mass spectrometry. [, , , , ]
Q5: Has phytolaccoside B been found in other plant species besides Phytolacca americana?
A5: Yes, phytolaccoside B has been isolated from other Phytolacca species, including Phytolacca tetramera Hauman, Phytolacca thyrsiflora, and Phytolacca acinosa Roxb. [, , ] This suggests that the compound may play a role in the defense mechanisms of these plants.
Q6: Are there any potential applications for phytolaccoside B based on its biological activities?
A6: The inhibitory activity of phytolaccoside B against agrobacterial plant transformation makes it a promising tool for studying the mechanisms behind plant transformation. It could potentially be used as a biochemical probe to investigate the intricate interactions between Agrobacterium and plant cells during the transformation process. [, ] Furthermore, its antifungal properties might be explored for potential applications in agriculture or medicine, although further research is needed.
Q7: How does phytolaccoside B compare to other known antifungal agents in terms of its mechanism and target?
A7: Unlike some common antifungal agents that target (1→3)-β-D-glucan synthase, phytolaccoside B does not appear to directly inhibit this enzyme. Instead, its antifungal activity is linked to the enhancement of chitin synthase 1 activity and subsequent chitin accumulation in fungal cell walls. [] This distinct mechanism suggests a potential for phytolaccoside B to be effective against fungal strains resistant to conventional antifungals.
Q8: What analytical techniques are commonly employed for the isolation and characterization of phytolaccoside B?
A8: Various techniques are utilized for the isolation and characterization of phytolaccoside B. These include solvent extraction, chromatographic methods like high-speed counter-current chromatography (HSCCC), and spectroscopic analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). []
Q9: Are there any studies investigating the potential toxicity of phytolaccoside B?
A9: While the research primarily focuses on the antifungal and plant transformation inhibitory activities of phytolaccoside B, one study observed fungal membrane damage at the minimum inhibitory concentration (MIC) of phytolaccoside B. [] Further research is needed to thoroughly assess the potential toxicity and safety profile of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


